molecular formula C19H17BrFNO B7830261 GPR30 agonist-1

GPR30 agonist-1

Cat. No.: B7830261
M. Wt: 374.2 g/mol
InChI Key: YGLAUQAYNBUDIJ-BIENJYKASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G-protein-coupled receptor 30 agonist-1 involves a multicomponent or stepwise Scandium (III)-catalyzed aza-Diels–Alder cyclization. This method has been optimized to enhance endo-diastereoselectivity by adjusting the solvent and reaction temperature . The key steps include:

    Aza-Diels–Alder Cyclization: This reaction involves the formation of a tetrahydroquinoline core structure.

    Catalysis: Scandium (III) is used as a catalyst to facilitate the cyclization process.

    Optimization: Solvent and temperature conditions are optimized to achieve high diastereoselectivity.

Industrial Production Methods

While specific industrial production methods for G-protein-coupled receptor 30 agonist-1 are not extensively documented, the scalable synthesis typically involves the same principles as laboratory synthesis, with adjustments for larger-scale production. This includes the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

G-protein-coupled receptor 30 agonist-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

G-protein-coupled receptor 30 agonist-1 has a wide range of scientific research applications:

Mechanism of Action

G-protein-coupled receptor 30 agonist-1 exerts its effects by selectively binding to the G-protein-coupled estrogen receptor. This binding activates various signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway . These pathways are involved in regulating cell proliferation, migration, and survival.

Comparison with Similar Compounds

Similar Compounds

    17β-estradiol: A natural estrogen that also binds to estrogen receptors but has a broader range of effects.

    4-hydroxytamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.

    Fulvestrant: An estrogen receptor degrader used in hormone receptor-positive metastatic breast cancer.

Uniqueness

G-protein-coupled receptor 30 agonist-1 is unique in its selective activation of the G-protein-coupled estrogen receptor without significant activity at classical estrogen receptors . This selectivity makes it a valuable tool for studying the specific roles of G-protein-coupled estrogen receptor in various physiological and pathological processes.

Properties

IUPAC Name

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFNO/c1-23-18-8-5-11(20)9-16(18)19-14-4-2-3-13(14)15-10-12(21)6-7-17(15)22-19/h2-3,5-10,13-14,19,22H,4H2,1H3/t13-,14+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLAUQAYNBUDIJ-BIENJYKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.